Conivaptan

Übersicht

Beschreibung

Conivaptan ist ein nicht-peptidischer Hemmstoff des antidiuretischen Hormons (Vasopressin). Es wurde im Jahr 2004 zur Behandlung von Hyponatriämie zugelassen, einem Zustand, der durch niedrige Natriumspiegel im Blut gekennzeichnet ist und häufig durch das Syndrom der inadäquaten antidiuretischen Hormonsekretion (SIADH) verursacht wird. This compound hemmt beide Isotypen des Vasopressinrezeptors (V1a und V2), wodurch es ein dualer Antagonist wird .

Herstellungsmethoden

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, ausgehend von Anilin. Das Herstellungsverfahren umfasst Amidierung und andere Schritte zur Bildung der endgültigen Verbindung. Die industrielle Produktion von Conivaptanhydrochlorid beinhaltet spezifische Reaktionsbedingungen und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .

Vorbereitungsmethoden

Conivaptan can be synthesized through a series of chemical reactions starting from aniline. The preparation method involves amidation and other steps to form the final compound. The industrial production of this compound hydrochloride involves specific reaction conditions and purification processes to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Conivaptan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Treatment of Hyponatremia

Conivaptan has been extensively studied for its role in treating hyponatremia, a condition characterized by low serum sodium levels. A pivotal study demonstrated that a 4-day intravenous infusion of this compound significantly increased serum sodium concentrations in patients with euvolemic or hypervolemic hyponatremia. The results indicated an increase in serum sodium from a baseline of 0.8 mEq/L with placebo to 6.3 mEq/L and 9.4 mEq/L with doses of 40 mg/day and 80 mg/day, respectively (p < 0.0001) . Additionally, this compound was well tolerated, with minimal adverse reactions reported.

Neurological Applications

Recent studies have investigated the effects of this compound on brain edema following ischemic events. In an experimental stroke model using mice, this compound treatment significantly reduced brain water content and improved blood-brain barrier integrity compared to control groups. Specifically, continuous intravenous treatment with this compound reduced brain water content from 81.66% in vehicle-treated mice to 78.28% in those treated with this compound . This suggests potential neuroprotective properties that could be beneficial in managing stroke-related complications.

Hemodynamic Effects

This compound has also been evaluated for its acute hemodynamic effects. Research indicates that it can lead to favorable changes in urine output without adversely affecting blood pressure or heart rate, making it a suitable option for patients requiring diuresis while maintaining hemodynamic stability .

Comparative Efficacy: this compound vs. Other Vasopressin Antagonists

To better understand the unique benefits of this compound, it is essential to compare its efficacy against other vasopressin antagonists such as tolvaptan.

| Parameter | This compound | Tolvaptan |

|---|---|---|

| Serum Sodium Increase | Up to 9.4 mEq/L | Up to 22 mEq/L |

| Effect on Brain Edema | Significant reduction | No significant effect |

| Urine Sodium Excretion | Decreased | Decreased |

| Blood Pressure Impact | No significant change | No significant change |

This table illustrates that while both drugs effectively increase serum sodium levels, this compound may offer additional benefits related to brain edema management.

Case Study 1: Efficacy in Hyponatremia Management

A clinical case involving a patient with severe hyponatremia due to heart failure demonstrated the successful use of this compound. The patient received an intravenous infusion of this compound for four days, resulting in a substantial increase in serum sodium from 124 mEq/L to 136 mEq/L, allowing for safe discharge and ongoing outpatient management .

Case Study 2: Stroke Recovery

In another case study focusing on post-stroke recovery, patients treated with this compound showed improved neurological outcomes compared to those receiving standard care alone. The treatment group exhibited reduced brain edema and better preservation of neurological function during follow-up assessments .

Wirkmechanismus

Conivaptan functions by antagonizing the vasopressin receptors V1a and V2 Vasopressin plays a crucial role in regulating water and electrolyte balance in the bodyThis mechanism is particularly useful in treating conditions like hyponatremia, where water retention leads to diluted sodium levels .

Vergleich Mit ähnlichen Verbindungen

Conivaptan ist unter den Vasopressinrezeptorantagonisten einzigartig aufgrund seiner dualen Antagonisierung sowohl von V1a- als auch von V2-Rezeptoren. Zu ähnlichen Verbindungen gehören:

Tolvaptan: Ein selektiver V2-Rezeptorantagonist, der zur Behandlung von Hyponatriämie und polyzystischer Nierenerkrankung eingesetzt wird.

Lixivaptan: Ein weiterer V2-Rezeptorantagonist mit ähnlichen Anwendungen.

Mozavaptan: Ein V2-Rezeptorantagonist, der in Japan zur Behandlung von Hyponatriämie eingesetzt wird. Die duale Antagonisierung von this compound bietet eine größere Bandbreite an Wirkungsmechanismen im Vergleich zu diesen selektiven Antagonisten, wodurch es zu einer vielseitigen Option für die Behandlung verschiedener Erkrankungen wird

Biologische Aktivität

Conivaptan is a nonpeptide dual antagonist of vasopressin receptors V1a and V2, primarily used for treating euvolemic and hypervolemic hyponatremia. Its mechanism of action involves blocking the effects of arginine vasopressin (AVP) on these receptors, which play critical roles in fluid balance and vascular resistance. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound binds with high affinity to both V1a and V2 receptors, inhibiting their activity. The Ki values for this compound against the V1a and V2 receptors are approximately 0.61 nM and 0.66 nM, respectively, indicating its potent antagonistic properties . By blocking these receptors, this compound promotes aquaresis (excretion of free water) without significantly affecting electrolyte balance.

Pharmacological Effects

1. Diuretic Activity:

- This compound has been shown to increase urine volume and free water clearance in animal models without altering blood pressure . In clinical settings, it effectively corrects hyponatremia in patients with conditions such as heart failure and cirrhosis.

2. Inflammatory Response Modulation:

- Recent studies have demonstrated that this compound may play a role in modulating inflammatory responses. In a rat model of cerebral injury, this compound treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α and IL-15 compared to control groups . This suggests potential therapeutic applications beyond fluid management.

Efficacy in Hyponatremia

This compound has been evaluated in various clinical trials for its efficacy in treating hyponatremia:

- Study 1: A randomized controlled trial involving patients with euvolemic or hypervolemic hyponatremia showed that this compound significantly increased serum sodium levels compared to placebo (p<0.001) over a treatment period of several days .

- Study 2: Another trial assessed the safety and efficacy of this compound in patients with heart failure, noting improvements in hemodynamic parameters and significant increases in urine output .

Adverse Effects

While generally well-tolerated, common adverse effects associated with this compound include infusion site reactions, headache, and gastrointestinal disturbances. Its use is contraindicated in patients with severe liver impairment due to its metabolism via CYP3A4 .

Data Table: Summary of Key Findings

| Study | Population | Outcome | |

|---|---|---|---|

| Study 1 | Patients with hyponatremia | Increased serum sodium (p<0.001) | Effective for correcting hyponatremia |

| Study 2 | Heart failure patients | Improved hemodynamics and urine output | Beneficial for fluid management |

| Inflammatory Study | Rat model | Decreased TNF-α and IL-15 levels | Potential anti-inflammatory effects |

Case Studies

Case Study 1: Hyponatremia in Heart Failure

A patient with chronic heart failure presented with severe hyponatremia. Treatment with this compound led to a rapid increase in serum sodium levels from 120 mEq/L to 135 mEq/L within three days, demonstrating its effectiveness in acute management.

Case Study 2: Cerebral Injury

In an experimental model of cerebral ischemia, administration of this compound reduced brain edema and improved neurological outcomes by attenuating inflammatory cytokine release .

Eigenschaften

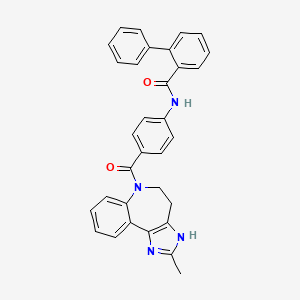

IUPAC Name |

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKENVDNFQMCRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175220 | |

| Record name | Conivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Conivaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble (0.15 mg/mL at 23 °C), 1.75e-03 g/L | |

| Record name | Conivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Conivaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Conivaptan is a dual AVP antagonist with nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro. This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water. | |

| Record name | Conivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

210101-16-9 | |

| Record name | Conivaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210101-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conivaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210101169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Conivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ98Y462X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Conivaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.